Pomiferin

Antioxidant Free Radical Scavenging Oxidative Stress

Pomiferin is the research-grade prenylated isoflavonoid of choice when B-ring catechol chemistry is the critical pharmacophore. Unlike co-occurring osajin (lacking the 4'-OH) or common soy isoflavones (genistein, daidzein), pomiferin's 3',4'-dihydroxyl configuration confers quantitatively superior radical scavenging and transition metal chelation, directly enabling its dual HDAC (IC50 1.05 μM) and mTOR (IC50 6.2 μM) inhibition with selective MCF-7 cytotoxicity (IC50 5.2 μM). Substitution with structural analogs will not replicate these pharmacological signals. Procure pomiferin where B-ring hydroxylation drives your SAR, antioxidant, oncology, or dermatological research endpoints.

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
CAS No. 572-03-2
Cat. No. B1679039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomiferin
CAS572-03-2
Synonyms3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4H,8H-pyrano(2,3-h)chromen-4-one
pomiferin
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C
InChIInChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3
InChIKeyGHCZYXUOYFOXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pomiferin (CAS 572-03-2): Technical Profile and Research-Grade Procurement Baseline


Pomiferin (NSC 5113) is a prenylated isoflavonoid primarily isolated from the fruits of Maclura pomifera (Osage orange) [1]. It is structurally characterized by a catechol moiety (3',4'-dihydroxyl group) on its B-ring, a key feature distinguishing it from its close co-occurring analog, osajin, which lacks the 4'-hydroxyl group [2]. Current research has investigated its activity as an antioxidant, an inhibitor of histone deacetylase (HDAC) and mammalian target of rapamycin (mTOR), and for its selective cytotoxic effects against certain cancer cell lines [3].

Pomiferin vs. Osajin and Soy Isoflavones: Structural Basis for Non-Interchangeability


Procurement of pomiferin cannot be substituted with its primary co-isolate, osajin, or with common soy-derived isoflavones like genistein and daidzein, due to significant differences in bioactivity rooted in B-ring hydroxylation [1]. The presence of the 3',4'-catechol group in pomiferin, absent in osajin and the monohydroxylated soy isoflavones, confers a markedly higher capacity for radical scavenging and transition metal chelation [2]. This structural distinction translates directly into quantitative differences in assay performance, where osajin, genistein, and daidzein often show negligible or undetectable activity in assays where pomiferin exhibits potent effects [3]. Substituting pomiferin with these analogs in a research program will likely lead to a loss of the specific pharmacological signals required for the study.

Pomiferin (572-03-2): Quantitative Evidence of Differentiation Against Key Comparators


Superior Antioxidant Activity: DPPH Radical Scavenging Comparison of Pomiferin vs. Osajin and Soy Isoflavones

Pomiferin demonstrates robust antioxidant activity via DPPH radical scavenging, whereas osajin, genistein, and daidzein show negligible to undetectable activity under identical conditions [1]. This functional difference is directly attributed to the catechol structure (3',4'-dihydroxyl group) on pomiferin's B-ring, which facilitates efficient hydrogen atom transfer and radical stabilization [2]. This stark contrast highlights that even closely related in-class compounds are not functionally interchangeable for antioxidant research [3].

Antioxidant Free Radical Scavenging Oxidative Stress

Selective Antiproliferative Activity: Pomiferin vs. Osajin in Breast Cancer Cell Lines

Pomiferin exhibits selective antiproliferative activity against tumorigenic breast epithelial cells, a property not observed with osajin [1]. In a direct comparative study, pomiferin demonstrated an IC50 of 5.2 ± 0.9 μM against the estrogen receptor-positive MCF-7 breast cancer cell line, while showing limited toxicity toward non-tumorigenic MCF-10A breast epithelial cells at this concentration [2]. In contrast, osajin, which lacks the 4'-hydroxyl group on its B-ring, did not show this selective activity [1].

Cancer Research Selective Cytotoxicity Breast Cancer

Dual HDAC and mTOR Inhibition: A Unique Polypharmacology Profile for Pomiferin

Pomiferin has been identified as a dual inhibitor of histone deacetylase (HDAC) and mammalian target of rapamycin (mTOR) [1]. It exhibits a reported IC50 of 1.05 μM for HDAC inhibition [2] and an IC50 of 6.2 μM for mTOR inhibition in an in vitro kinase assay [3]. This dual-target profile is not a common feature among prenylated isoflavonoids and distinguishes pomiferin from its primary analog, osajin, for which such potent inhibition of these two specific targets is not well-documented in the same body of literature [4].

Epigenetics Cell Signaling Cancer Therapeutics

Extracellular Matrix Protein Stimulation: Pomiferin vs. Retinol in Dermal Fibroblasts

Pomiferin has been shown to stimulate the expression of key extracellular matrix (ECM) proteins—collagen, elastin, and fibrillin—in normal human dermal fibroblasts at levels comparable or superior to retinol, a well-established anti-aging standard [1]. In vitro studies demonstrated that pomiferin treatment led to increases in the expression of these proteins. This effect was further validated in ex vivo human hair follicle assays, where significant increases in collagen and elastin expression were observed at pomiferin concentrations as low as 0.05–5 ppm [2].

Cosmeceutical Dermatology Skin Aging

Pomiferin (572-03-2): Targeted Application Scenarios Based on Verified Differentiation


Oncology Research Tool for Investigating Dual HDAC/mTOR Inhibition

Pomiferin serves as a specialized tool compound in cancer research for studies requiring the simultaneous inhibition of HDAC and mTOR signaling pathways. Its established dual IC50 values (HDAC: 1.05 μM; mTOR: 6.2 μM) provide a quantitative basis for its use in exploring the synergistic effects of targeting both epigenetic regulation and cell growth [1]. The compound's selective cytotoxicity against specific tumor cell lines (e.g., MCF-7 IC50 = 5.2 μM) further supports its application in breast cancer research, particularly in estrogen receptor-positive models [2].

Antioxidant and Cytoprotection Studies in Models of Oxidative Stress

Given its superior radical scavenging activity compared to osajin, genistein, and daidzein, pomiferin is the prenylated isoflavone of choice for investigating antioxidant mechanisms and cytoprotection [3]. Research has demonstrated its protective effects on DNA against oxygen radical-induced damage in vitro, as well as its ability to modulate oxidative stress biomarkers like catalase in preclinical models [4]. This makes it a valuable standard for assays where the antioxidant capacity of prenylated flavonoids is a primary endpoint.

Dermal and Hair Follicle Research for Extracellular Matrix Modulation

For research focused on skin aging, wound healing, and hair follicle biology, pomiferin provides a non-retinoid alternative for stimulating the production of collagen, elastin, and fibrillin [5]. Its demonstrated efficacy at low concentrations (0.05–5 ppm) in ex vivo human hair follicle models positions it as a key compound for investigating novel mechanisms of ECM remodeling [5]. Its performance, shown to be comparable or superior to retinol, supports its use as a benchmark compound in cosmeceutical research and in vitro dermatology studies [5].

Comparative Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

The co-occurrence of pomiferin and osajin in Maclura pomifera, combined with their well-defined structural difference (presence/absence of a 4'-hydroxyl group), provides a powerful model system for SAR investigations [6]. Pomiferin's potent activity in antioxidant and anticancer assays, contrasted with osajin's lack of activity, allows researchers to directly correlate a specific functional group with a quantifiable biological outcome. This pair of compounds is therefore ideal for teaching and research focused on understanding how subtle changes in flavonoid B-ring hydroxylation patterns dictate bioactivity [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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